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Compound of Interest

Compound Name: Phenol, 4-undecyl-

Cat. No.: B1606866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol,
this document utilizes data from its close structural analog, 4-dodecylphenol, as a
representative model. The subtle difference of one methylene group in the alkyl chain is
expected to have a minimal impact on the spectral characteristics of the aromatic core and the
initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered
a close approximation for 4-undecylphenol.

Data Presentation

The following tables summarize the key quantitative data from tH NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1: *H NMR Spectral Data of a 4-Alkylphenol Analog
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.05 d 2H Ar-H (ortho to -OH)
~6.75 d 2H Ar-H (meta to -OH)
~4.8 (variable) s (broad) 1H Ar-OH
~2.50 t 2H Ar-CHz-
~1.55 m 2H Ar-CH2-CHz-
~1.26 m (broad) ~18H -(CH2)o-
~0.88 t 3H -CHs

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: 13C NMR Spectral Data of 4-Dodecylphenol[1]

Chemical Shift (6) ppm Assignment
~153.6 C-OH

~130.3 C-alkyl

~129.3 Ar-CH (meta to -OH)
~115.0 Ar-CH (ortho to -OH)
~35.0 Ar-CHz-

~31.9 -(CH2)n-

~29.6 -(CH2)n-

~29.3 -(CH2)n-

~22.7 -CH2-CHs

~14.1 -CHs

Table 3: Key IR Absorption Bands of 4-Dodecylphenol[2]
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Wavenumber (cm~?) Intensity Assignment

~3300 (broad) Strong O-H stretch (phenolic)
~3050-3000 Medium C-H stretch (aromatic)
~2950-2850 Strong C-H stretch (aliphatic)

~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)

~830 Strong C-H bend (p-disubstituted ring)

Table 4: Mass Spectrometry Data of 4-Dodecylphenol[3]

m/z Relative Intensity Assighment
262 Moderate [M]* (Molecular lon)

] [HOCeH4CH2]* (Benzylic
107 High

fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

o Sample Preparation: Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans
to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of
approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
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13C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally
required due to the lower natural abundance of 13C.

. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g.,
Attenuated Total Reflectance - ATR, or salt plates for a thin film).

Sample Preparation (ATR): A small amount of the solid or liquid 4-alkylphenol sample is
placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact
between the sample and the crystal.

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first.
Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a
range of 4000-400 cm~* with a resolution of 4 cm~*. The final spectrum is presented in terms
of transmittance or absorbance.

. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation: A dilute solution of the 4-alkylphenol sample is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

Chromatographic Separation: A small volume of the sample solution (typically 1 pL) is
injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium)
through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is
programmed to ramp up, allowing for the separation of components based on their boiling
points and interactions with the stationary phase.

Mass Spectrometry Analysis: As the separated components elute from the GC column, they
enter the mass spectrometer. The molecules are ionized (typically by electron impact, El),
fragmented, and then separated based on their mass-to-charge ratio (m/z). The resulting
mass spectrum provides information about the molecular weight and fragmentation pattern
of the compound.
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Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-undecylphenol.

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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